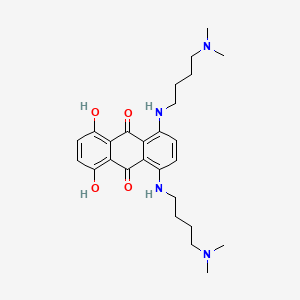
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is a synthetic compound known for its applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its anthracenedione core structure, which is modified with dimethylamino groups, enhancing its chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione typically involves multiple steps. One common method starts with the preparation of 1,4-dihydroxyanthraquinone, which is then subjected to a series of reactions to introduce the dimethylamino groups. The key steps include:
Oxidation: The starting material, 1,4-dihydroxyanthraquinone, is oxidized using reagents such as sodium dichromate or potassium permanganate.
Amination: The oxidized product is then reacted with 4-(dimethylamino)butylamine under controlled conditions to introduce the dimethylamino groups.
Purification: The final product is purified using techniques like column chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified for specific applications .
Applications De Recherche Scientifique
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for developing anticancer drugs due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into cancer biology.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. This inhibition induces apoptosis in cancer cells, making it a potent anticancer agent. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar core structure and are used in organic light-emitting diodes (OLEDs) and as anticancer agents.
Anthraquinone Derivatives: Compounds like mitoxantrone and doxorubicin, which are also topoisomerase II inhibitors.
Uniqueness
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is unique due to its specific substitution pattern, which enhances its solubility and biological activity compared to other anthraquinone derivatives .
Propriétés
Numéro CAS |
70945-67-4 |
|---|---|
Formule moléculaire |
C26H36N4O4 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
1,4-bis[4-(dimethylamino)butylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H36N4O4/c1-29(2)15-7-5-13-27-17-9-10-18(28-14-6-8-16-30(3)4)22-21(17)25(33)23-19(31)11-12-20(32)24(23)26(22)34/h9-12,27-28,31-32H,5-8,13-16H2,1-4H3 |
Clé InChI |
LPSUCJBWBVUILJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCNC1=C2C(=C(C=C1)NCCCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


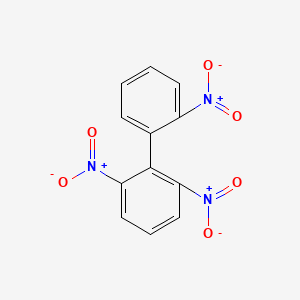
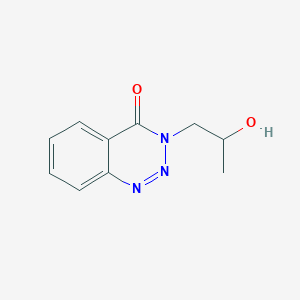


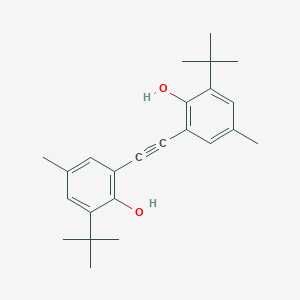
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
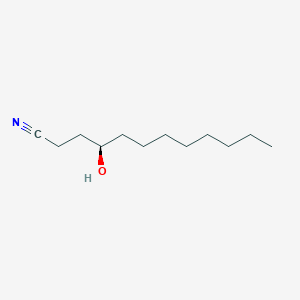
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
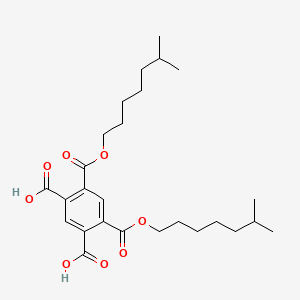
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)



